molecular formula C11H14FN3O2 B3289323 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine CAS No. 857267-08-4

1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

Cat. No. B3289323
CAS RN: 857267-08-4
M. Wt: 239.25 g/mol
InChI Key: XKZCRNRLAKLTKX-UHFFFAOYSA-N
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Description

The compound “1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine” is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .


Synthesis Analysis

While specific synthesis methods for “1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine” were not found, piperazine derivatives are typically synthesized through nucleophilic substitution reactions involving piperazine and an appropriate electrophile .


Molecular Structure Analysis

The molecular structure of “1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine” would likely consist of a piperazine ring with a methyl group attached to one of the nitrogen atoms and a 3-fluoro-5-nitrophenyl group attached to the other .


Chemical Reactions Analysis

Piperazine and its derivatives are known to participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the ring . These can include reactions with acids to form salts, reactions with alkylating agents to form N-alkyl piperazines, and reactions with acylating agents to form amides .

Safety and Hazards

While specific safety and hazard information for “1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine” was not found, piperazine and its derivatives can be irritants and should be handled with care .

Future Directions

The future directions for research on “1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine” and similar compounds could involve exploring their potential uses in pharmaceuticals and other industries . Further studies could also investigate their synthesis, properties, and mechanisms of action.

properties

IUPAC Name

1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2/c1-13-2-4-14(5-3-13)10-6-9(12)7-11(8-10)15(16)17/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZCRNRLAKLTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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